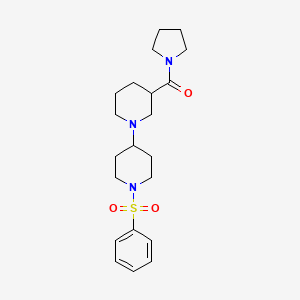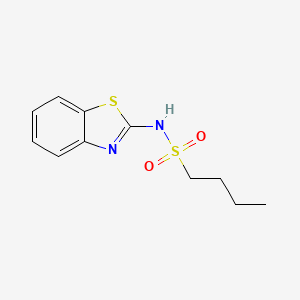
1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as PSB-603, is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases. PSB-603 belongs to the class of piperidine compounds and has a molecular weight of 468.63 g/mol.
Mecanismo De Acción
The mechanism of action of 1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. This compound has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium regulation and protein trafficking.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and in vitro studies. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and reducing the expression of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by reducing the production of vascular endothelial growth factor. In neurological disorders, this compound has been shown to reduce neuroinflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia. This compound has also been shown to improve cognitive function by increasing the expression of brain-derived neurotrophic factor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and does not affect normal cells. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One direction is to further investigate its potential therapeutic applications in cancer, neurological disorders, and inflammatory diseases. Another direction is to develop more potent and selective analogs of this compound that can overcome its limitations. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(phenylsulfonyl)piperidine-4-carboxylic acid with pyrrolidine-1-carbonyl chloride in the presence of triethylamine and N,N-dimethylformamide. The reaction mixture is then heated at 80°C for 24 hours to obtain the final product. The purity of the synthesized compound is confirmed by high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
1'-(phenylsulfonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[1-[1-(benzenesulfonyl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c25-21(22-12-4-5-13-22)18-7-6-14-23(17-18)19-10-15-24(16-11-19)28(26,27)20-8-2-1-3-9-20/h1-3,8-9,18-19H,4-7,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTQXQRRBBQALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[2-(1-benzofuran-5-yl)-1H-imidazol-1-yl]methyl}-1-ethyl-1H-pyrazole](/img/structure/B5407633.png)
![2-{[3-(4-methoxy-3,5-dimethylbenzoyl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5407639.png)
![N~4~-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5407646.png)
![4-[(dimethylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B5407653.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5407655.png)
![2-methyl-N'-[1-(5-methyl-2-furyl)propylidene]-3-furohydrazide](/img/structure/B5407668.png)
![[4-({4-[(cyclopropylcarbonyl)amino]benzoyl}amino)phenyl]acetic acid](/img/structure/B5407681.png)
![methyl 2-{[2-cyano-3-(2,3-dimethoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5407683.png)
![2,4-diamino-6-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-3,5-pyridinedicarbonitrile](/img/structure/B5407694.png)

![1-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5407703.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(methylamino)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5407721.png)
![3-{2-[butyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5407731.png)
![8-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-propyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5407739.png)
